6-(4-fluorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
Description
The compound 6-(4-fluorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative featuring a 4-fluorophenyl group at position 6 and a 2-oxoethylpiperazine moiety substituted with a 2-methoxyphenyl group at position 2 of the pyridazinone core. Its synthesis typically involves nucleophilic substitution and condensation reactions. For instance, pyridazinone intermediates are reacted with bromoacetate derivatives in the presence of bases like potassium carbonate, followed by purification via recrystallization .
Properties
IUPAC Name |
6-(4-fluorophenyl)-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-31-21-5-3-2-4-20(21)26-12-14-27(15-13-26)23(30)16-28-22(29)11-10-19(25-28)17-6-8-18(24)9-7-17/h2-11H,12-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJNDIFEOWAWQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with a suitable nucleophile.
Attachment of the Piperazine Moiety: This is typically done through a nucleophilic substitution reaction where the piperazine derivative is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine moiety can lead to the formation of N-oxides, while reduction of the carbonyl group can yield alcohol derivatives.
Scientific Research Applications
6-(4-fluorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies investigating its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways.
Industrial Applications: The compound may also find use in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets in the body. These targets may include:
Receptors: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Enzymes: It may inhibit or activate specific enzymes, thereby modulating biochemical pathways.
Ion Channels: The compound could affect ion channel function, altering cellular excitability and signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Effects on the Pyridazinone Core
The pyridazinone ring serves as a central scaffold, with substitutions at positions 2 and 6 critically influencing bioactivity. Key comparisons include:
Position 6 Substitutions
- 4-Fluorophenyl (Target Compound): The electron-withdrawing fluorine atom enhances metabolic stability and may improve receptor binding affinity compared to non-halogenated analogs .
- 4-Chlorophenyl (): Replacing fluorine with chlorine increases molecular weight (438.9 vs.
- Indol-3-yl () : Bulky aromatic substituents like indole introduce steric hindrance, which may reduce binding to flat receptor pockets but enhance interactions with hydrophobic regions .
Position 2 Substitutions
- 2-Oxoethylpiperazine (Target Compound): The 2-methoxyphenylpiperazine group contributes to α-adrenoceptor affinity, as similar piperazinyl derivatives show subnanomolar Ki values .
- Morpholino (): Morpholine-containing analogs (e.g., emorfazone) exhibit anti-inflammatory activity, suggesting that heterocyclic amines at position 2 broaden therapeutic applications .
Chain Length and Linker Effects
The ethylene (-CH2-CO-) linker between the pyridazinone and piperazine in the target compound optimizes receptor interaction. highlights that increasing the polymethylene chain beyond two carbons reduces α1-adrenoceptor affinity, making the target compound’s short linker advantageous . In contrast, compounds with longer chains (e.g., four carbons in some T-series derivatives) show varied selectivity profiles .
Biological Activity
The compound 6-(4-fluorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyridazinone core with a fluorophenyl and a methoxyphenyl piperazine substituent, which may contribute to its biological activity. The molecular formula is C_{23}H_{24}F_{N}_{5}O_{2} with a molecular weight of approximately 433.5 g/mol.
Pharmacological Profile
Research indicates that compounds containing piperazine moieties often exhibit significant interactions with various receptors, particularly in the central nervous system (CNS). The specific biological activities of This compound include:
- Dopamine Receptor Modulation : The compound shows affinity for dopamine receptors, particularly the D3 receptor, which is implicated in various neuropsychiatric disorders. Studies suggest that modifications in the piperazine structure can enhance selectivity and reduce off-target effects in related aminergic GPCRs .
- Antidepressant and Anxiolytic Effects : Preliminary studies have indicated that similar compounds can exhibit antidepressant-like effects in animal models. The modulation of serotonergic and dopaminergic pathways may be responsible for these effects .
The proposed mechanism involves the inhibition of specific neurotransmitter reuptake and modulation of receptor activity. For instance, compounds with similar structures have been shown to act as selective serotonin reuptake inhibitors (SSRIs) or as antagonists at certain dopamine receptor subtypes .
Study 1: Dopamine D3 Receptor Affinity
A recent study evaluated the binding affinity of various piperazine derivatives at dopamine receptors. The compound demonstrated a Ki value indicating significant binding affinity to the D3 receptor (approximately 12 nM), suggesting potential therapeutic applications in treating conditions like schizophrenia or drug addiction .
Study 2: Behavioral Assessments
In behavioral assays, derivatives of pyridazinones were tested for their anxiolytic properties. Results indicated that certain modifications led to enhanced efficacy in reducing anxiety-related behaviors in rodent models, supporting the hypothesis that structural variations significantly impact biological activity .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(4-fluorophenyl)-2-{2-[4-(2-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step pathways, including:
- Step 1 : Formation of the pyridazinone core via cyclocondensation of hydrazines with diketones.
- Step 2 : Introduction of the fluorophenyl group via nucleophilic aromatic substitution.
- Step 3 : Coupling of the piperazino-oxoethyl side chain using carbodiimide-mediated amidation .
- Optimization : Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (0–5°C for sensitive steps), and catalyst selection (e.g., HATU for efficient amidation). Purity is ensured via recrystallization or preparative HPLC .
Q. How should researchers characterize the structural identity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, piperazino protons at δ 3.0–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated C23H22FN5O3: 459.17 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry (using SHELX programs for refinement ).
Q. What preliminary biological assays are appropriate for evaluating this compound’s therapeutic potential?
- Initial Screening :
- In vitro : Enzyme inhibition assays (e.g., kinase or receptor-binding studies) to identify targets.
- Cell-based assays : Cytotoxicity profiling (IC50 values) against cancer cell lines (e.g., MCF-7, HeLa) .
- Data Interpretation : Use dose-response curves and statistical models (e.g., nonlinear regression) to quantify potency .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Approach :
- Molecular Docking : Predict binding modes to targets like serotonin receptors (5-HT1A) using AutoDock Vina .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends .
- Validation : Compare computational predictions with experimental IC50 values to refine models .
Q. What strategies resolve contradictions in reported biological activities of pyridazinone derivatives?
- Case Study : If conflicting data arise (e.g., variable IC50 values across studies):
- Reproducibility Checks : Validate assay conditions (e.g., ATP concentration in kinase assays).
- Meta-analysis : Compare structural analogs (e.g., 6-substituted pyridazinones) to identify substituent-specific trends .
- Experimental Design : Use Design of Experiments (DoE) to isolate confounding factors (e.g., solvent effects on solubility) .
Q. How can reaction pathways be optimized for scalability while minimizing environmental impact?
- Green Chemistry Principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
